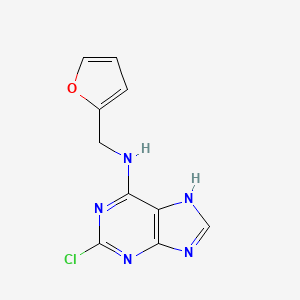![molecular formula C10H10ClN3O2 B2411829 Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 58347-48-1](/img/structure/B2411829.png)
Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C10H10ClN3O2 and a molecular weight of 239.66 g/mol. This compound is characterized by its pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic structure containing nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate and chloroacetic acid in the presence of a suitable catalyst. The reaction mixture is then heated to facilitate the formation of the pyrazolo[1,5-a]pyrimidine ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance the efficiency and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of amines or alcohols.
Substitution: Substitution reactions can produce derivatives with different functional groups attached to the pyrazolo[1,5-a]pyrimidine core.
Applications De Recherche Scientifique
Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has found applications in various scientific research fields:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: The compound and its derivatives are being investigated for their therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Mécanisme D'action
The mechanism by which Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparaison Avec Des Composés Similaires
Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is structurally similar to other pyrazolo[1,5-a]pyrimidine derivatives, such as Ethyl 5-(2-ethoxy-2-oxoethyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate. its unique chloro and methyl substituents contribute to its distinct chemical and biological properties. These differences make it a valuable compound for specific applications where other derivatives may not be as effective.
List of Similar Compounds
Ethyl 5-(2-ethoxy-2-oxoethyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Ethyl 7-chloro-5-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Propriétés
IUPAC Name |
ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c1-3-16-10(15)7-5-12-14-8(11)4-6(2)13-9(7)14/h4-5H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFMULHSDYYZIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[(2-fluoroanilino)carbonyl]oxy}imino)acetate](/img/structure/B2411747.png)
![3-(2-(3-((benzyloxy)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2411749.png)
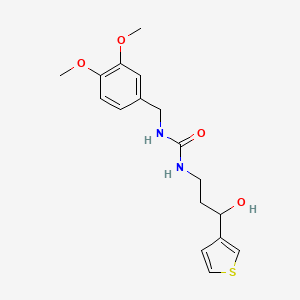
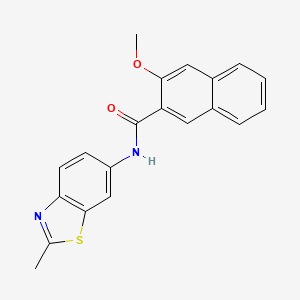

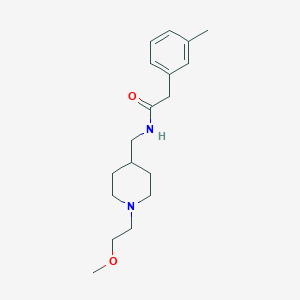
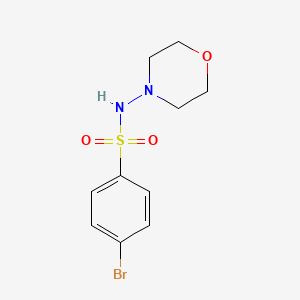
![2-ethoxy-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide](/img/structure/B2411760.png)
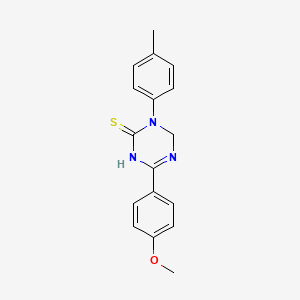
![1,7,9-triazatricyclo[8.5.0.03,8]pentadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B2411762.png)
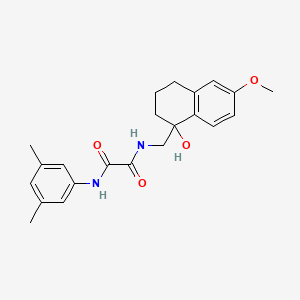
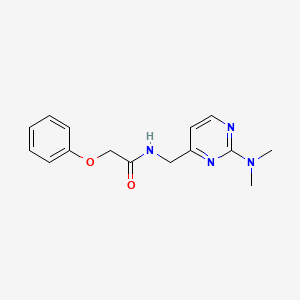
![N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2411765.png)
